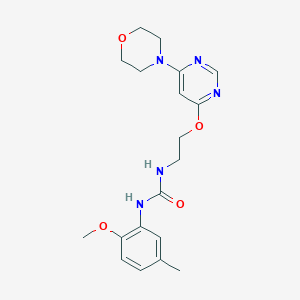
1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Medicinal Chemistry
- Enzyme Inhibition Properties: A study found cyclic urea derivatives effective in inhibiting carbonic anhydrase and cholinesterase enzymes, suggesting potential therapeutic applications in treating diseases where these enzymes are implicated (A. Sujayev et al., 2016).
- Antibacterial Activity: Research on urea derivatives highlighted their capacity to inhibit bacterial DNA polymerase and demonstrated significant antibacterial activity, indicating potential for developing new antibacterial agents (C. Zhi et al., 2005).
Chemical Synthesis and Methodologies
- Catalysis in Chemical Synthesis: The study on the synthesis of dihydropyrimidin-2(1H)-one derivatives using strong acidic ion-exchange membranes showcases advances in catalysis and synthetic methodologies, improving yield and efficiency (Ni Shu-jing, 2004).
- Novel Synthetic Routes: Research into flexible ureas as acetylcholinesterase inhibitors explores the optimization of pharmacophoric moieties and highlights novel synthetic routes for potentially therapeutic compounds (J. Vidaluc et al., 1995).
Potential Therapeutic Applications
- Antioxidant Activity: A study on the synthesis of pyrimidinone derivatives and their evaluation for antioxidant activity suggests the potential for these compounds to act as antioxidants, offering protective health benefits (S. George et al., 2010).
- Anti-Inflammatory and Analgesic Agents: The synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, presents a foundation for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-14-3-4-16(26-2)15(11-14)23-19(25)20-5-8-28-18-12-17(21-13-22-18)24-6-9-27-10-7-24/h3-4,11-13H,5-10H2,1-2H3,(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDKPWUFOTRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)
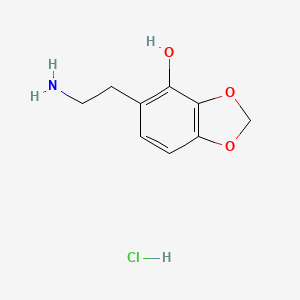
![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)
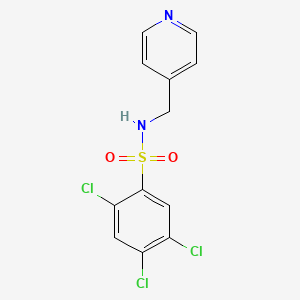
![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)
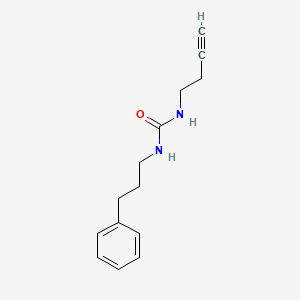
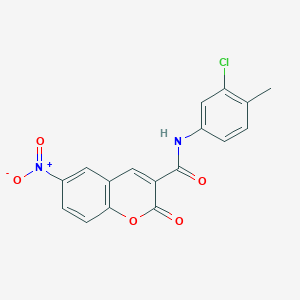
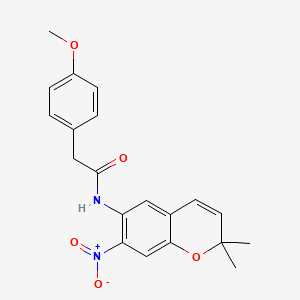
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)